REACTION_SMILES
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[Al+3:18].[C:1]([CH2:2][CH3:3])([Cl:4])=[O:5].[C:26](=[O:27])([O-:28])[O-:29].[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[Cl:23][CH2:24][Cl:25].[H-:17].[H-:20].[H-:21].[H-:22].[Li+:19].[NH2:6][CH:7]1[CH2:8][O:9][c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]2[CH2:16]1.[Na+:30].[Na+:31]>>[CH2:1]([CH2:2][CH3:3])[NH:6][CH:7]1[CH2:8][O:9][c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]2[CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1COc2ccccc2C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCNC1COc2ccccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |